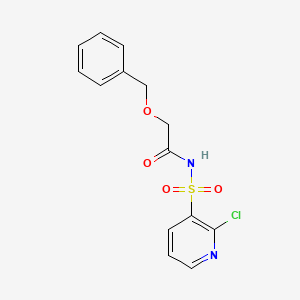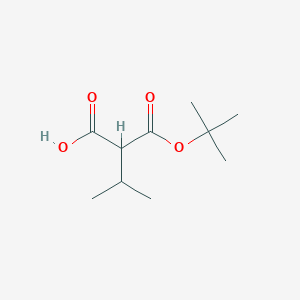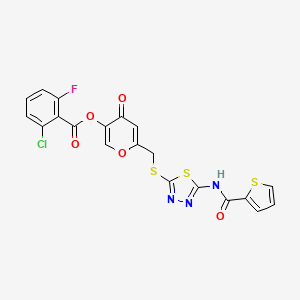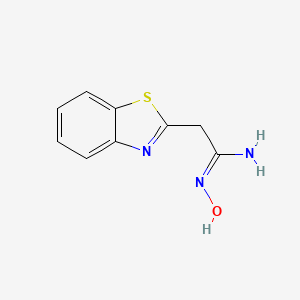![molecular formula C48H54FeP2 B2469191 双(3,5-二甲基苯基)-[(1S)-1-(2-二萘-1-基膦基环戊基)乙基]膦;环戊烷;铁 CAS No. 851308-40-2](/img/new.no-structure.jpg)
双(3,5-二甲基苯基)-[(1S)-1-(2-二萘-1-基膦基环戊基)乙基]膦;环戊烷;铁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron is a coordination compound composed of an iron center, phosphane ligands, and cyclopentane. It exhibits unique chemical properties due to its complex structure, which makes it valuable in various research applications, particularly in the field of catalysis.
科学研究应用
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron is widely used in:
Chemistry: : Acts as a catalyst in various organic reactions, including hydrogenation, oxidation, and coupling reactions.
Biology: : Studied for its potential interactions with biological molecules, providing insights into metalloprotein functions.
Medicine: : Investigated for its therapeutic potential due to its ability to modulate biological pathways.
Industry: : Used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron typically involves the following steps:
Ligand Preparation: : The phosphane ligands are synthesized through a multi-step process involving the reaction of 3,5-dimethylphenyl and dinaphthalen-1-yl derivatives with appropriate phosphine reagents.
Metal Complexation: : The iron center is introduced by reacting iron salts with the prepared ligands in a controlled environment, often under inert conditions to prevent unwanted side reactions.
Purification: : The resultant compound is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scale-up procedures, including:
Batch Reactors: : Utilized to handle large volumes of reactants under controlled conditions, ensuring consistent product quality.
Automated Systems: : Employed to enhance efficiency and reproducibility in the synthesis process.
Quality Control: : Rigorous testing and quality assurance protocols to meet industry standards.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The ligands in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracids
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Solvents: : Toluene, dichloromethane
Catalysts: : Palladium, platinum complexes
Major Products Formed
The major products depend on the type of reaction:
Oxidation: : Oxidized derivatives of the ligands
Reduction: : Reduced forms of the original compound
Substitution: : New compounds with modified ligand structures
作用机制
The compound exerts its effects through coordination with target molecules. The iron center plays a crucial role in facilitating electron transfer reactions, while the phosphane ligands stabilize the compound and modulate its reactivity. The cyclopentane moiety contributes to the overall stability and solubility of the compound in various solvents.
相似化合物的比较
Similar Compounds
Tris(2,4-di-tert-butylphenyl)phosphite;cyclopentane;iron: : Shares a similar iron and phosphane structure but with different ligand substituents.
Bis(2,6-diisopropylphenyl)-[(1R)-1-(2-phenylphosphanylcyclohexyl)ethyl]phosphane;cyclohexane;iron: : Similar coordination compound with variations in ligand structures and substituents.
Uniqueness
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron stands out due to its specific ligand combination, which imparts unique reactivity and stability. This compound's particular ligand framework allows for selective catalytic properties, making it valuable for specialized applications in catalysis and chemical synthesis.
Conclusion
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron is a remarkable coordination compound with diverse applications in chemistry, biology, medicine, and industry. Its complex structure and unique properties make it a valuable asset for scientific research and industrial processes.
属性
CAS 编号 |
851308-40-2 |
|---|---|
分子式 |
C48H54FeP2 |
分子量 |
748.753 |
IUPAC 名称 |
bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron |
InChI |
InChI=1S/C43H44P2.C5H10.Fe/c1-29-23-30(2)26-36(25-29)44(37-27-31(3)24-32(4)28-37)33(5)38-19-12-22-41(38)45(42-20-10-15-34-13-6-8-17-39(34)42)43-21-11-16-35-14-7-9-18-40(35)43;1-2-4-5-3-1;/h6-11,13-18,20-21,23-28,33,38,41H,12,19,22H2,1-5H3;1-5H2;/t33-,38?,41?;;/m0../s1 |
InChI 键 |
IWQSRCJVJZWHFY-VUHOYTSKSA-N |
SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.C1CCCC1.[Fe] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2469108.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2469110.png)

![N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide](/img/structure/B2469113.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methylpropanamide](/img/structure/B2469114.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2469119.png)
![Ethyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2469121.png)

![1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2469125.png)
![N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2469126.png)


![2-(2,6-difluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2469131.png)
